

Application Notes and Protocols for AF 568 NHS Ester in Western Blotting

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B12368988

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Introduction to Alexa Fluor™ 568 NHS Ester

Alexa Fluor™ 568 (AF 568) is a bright, orange-fluorescent dye commonly utilized for stable signal generation in various imaging applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group is the most popular form for conjugating the dye to proteins, particularly antibodies.[2][3] The NHS ester reacts efficiently with primary amines (R-NH₂) present on proteins, such as the side chain of lysine residues, to form a stable, covalent amide bond. This labeling process enables the direct fluorescent tagging of proteins for subsequent detection.[4][5]

AF 568 is water-soluble and maintains its fluorescence intensity over a broad pH range (pH 4 to 10), making it a robust probe for biological applications.[2][3] Its spectral properties are well-suited for excitation by common laser lines, such as the 561 nm or 568 nm laser.[1][6]

Data Presentation

Table 1: Spectral Properties of AF 568 Dye

Property	Value
Excitation Maximum (Ex)	~578 nm[2][7]
Emission Maximum (Em)	~602 nm[2][7]
Molar Extinction Coefficient (ϵ)	~88,000 cm ⁻¹ M ⁻¹ [2][7]
Molecular Weight (NHS Ester)	~792 g/mol [2][6]
Optimal Dye:Protein Ratio (for IgG)	7-9[7]

Table 2: Recommended Reagents and Conditions for Antibody Labeling

Parameter	Recommendation
Protein Preparation	
Protein Purity	High purity is required; crude serum is not suitable.[6]
Protein Concentration	≥ 2 mg/mL for optimal results.[2][7]
Labeling Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5.[4][8]
Interfering Substances	Avoid buffers containing primary amines (e.g., Tris).[4][5]
Dye Preparation	
Dye Solvent	Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[5][8]
Stock Concentration	10 mM.[4][7][9]
Reaction Conditions	
Incubation Time	1 hour at room temperature or overnight at 4°C. [6][8]
Protection	Protect from light during incubation.[5]

Table 3: Typical Workflow for Fluorescent Western Blotting

Step	Duration	Key Considerations
SDS-PAGE & Protein Transfer	~2-3 hours	Use low-fluorescence PVDF or nitrocellulose membranes. [10]
Membrane Blocking	30-60 minutes	Use a blocking buffer optimized for fluorescent detection. [10] [11]
Primary Antibody Incubation	1-2 hours at RT or overnight at 4°C	Dilute antibody in fresh blocking buffer. [10]
Primary Antibody Washes	3 x 10 minutes	Use a generous amount of wash buffer (e.g., PBS-T or TBS-T). [12]
Secondary Antibody Incubation	1 hour at RT	Protect from light to prevent photobleaching. [12]
Secondary Antibody Washes	5-6 x 5 minutes	Thorough washing is crucial to reduce background. [10] [12]
Membrane Imaging	Variable	Image immediately or after drying the membrane. [10] [12]

Experimental Protocols

Protocol 1: Labeling of Primary or Secondary Antibodies with AF 568 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials:

- **AF 568 NHS Ester**
- Antibody (or protein) of interest in an amine-free buffer (e.g., PBS)

- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3
- Anhydrous DMSO
- Purification column (e.g., Sephadex G-25)[5][8]
- Phosphate-Buffered Saline (PBS), pH ~7.4

Procedure:

- Prepare the Antibody Solution:
 - Adjust the antibody concentration to 2-5 mg/mL.[7] If the antibody is in a buffer containing primary amines like Tris, it must be dialyzed against PBS.
 - Add 1/10th volume of 1 M NaHCO_3 to the antibody solution to achieve a final concentration of 0.1 M and a pH of ~8.3.[7]
- Prepare the Dye Stock Solution:
 - Allow the vial of **AF 568 NHS ester** to equilibrate to room temperature before opening.
 - Dissolve the **AF 568 NHS ester** in anhydrous DMSO to prepare a 10 mM stock solution. [4][7] This solution should be prepared fresh as the reactive dye is not stable for long periods in solution.[8]
- Labeling Reaction:
 - While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the 10 mM dye stock solution. A dye-to-protein molar ratio of 7:1 to 15:1 is a good starting point for IgG antibodies.[7]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[5][8] For some proteins, incubation overnight at 4°C may yield better results.[6]
- Purification of the Conjugate:

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH ~7.4).
- Apply the reaction mixture directly to the column.
- Elute the protein-dye conjugate with PBS. The labeled antibody will separate from the smaller, unreacted dye molecules and will typically be the first colored band to elute.[7]
- Storage of the Labeled Antibody:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, the solution can be divided into aliquots and frozen at -20°C.[6] Adding a stabilizing protein like BSA (to 1-10 mg/mL) and a preservative like sodium azide can improve stability.[6][7] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Fluorescent Western Blotting

This protocol outlines the general steps for performing a fluorescent Western blot using an AF 568-labeled antibody.

Materials:

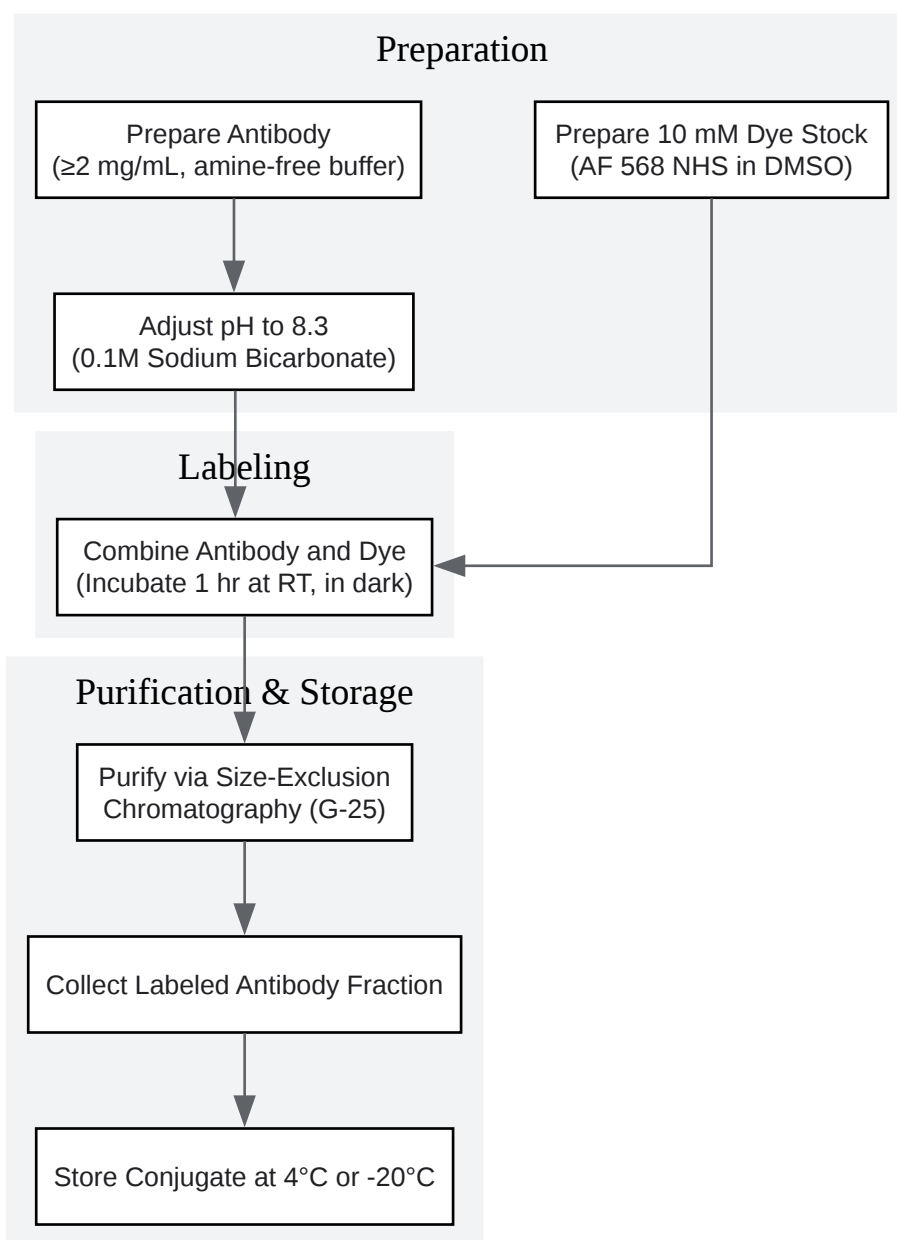
- Low-fluorescence PVDF or nitrocellulose membrane[10]
- Transfer buffer
- Blocking buffer optimized for fluorescence (e.g., Azure Fluorescent Blot Blocking Buffer or similar)[11]
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Primary Antibody (can be AF 568-labeled or unlabeled)
- Secondary Antibody (AF 568-labeled if the primary is unlabeled)
- Fluorescence imaging system

Procedure:

- Protein Separation and Transfer:
 - Separate protein lysates via SDS-PAGE.
 - Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane according to standard protocols. For PVDF, pre-wet the membrane in methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[\[12\]](#) Nitrocellulose can be equilibrated directly in transfer buffer.[\[12\]](#)
- Membrane Blocking:
 - After transfer, wash the membrane with deionized water to remove residual transfer buffer.[\[12\]](#)
 - Place the membrane in a clean incubation tray and add a sufficient volume of blocking buffer to completely submerge it.
 - Incubate for 30-60 minutes at room temperature with gentle agitation.[\[10\]](#)[\[11\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in fresh blocking buffer.
 - Pour off the blocking buffer and add the diluted primary antibody solution to the membrane.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rocking.[\[10\]](#) If using a fluorescently labeled primary antibody, all subsequent steps must be performed in the dark.[\[10\]](#)[\[12\]](#)
- Washing:
 - Remove the primary antibody solution.
 - Wash the membrane three times for 5-10 minutes each with a generous volume of wash buffer.[\[10\]](#)
- Secondary Antibody Incubation (if required):

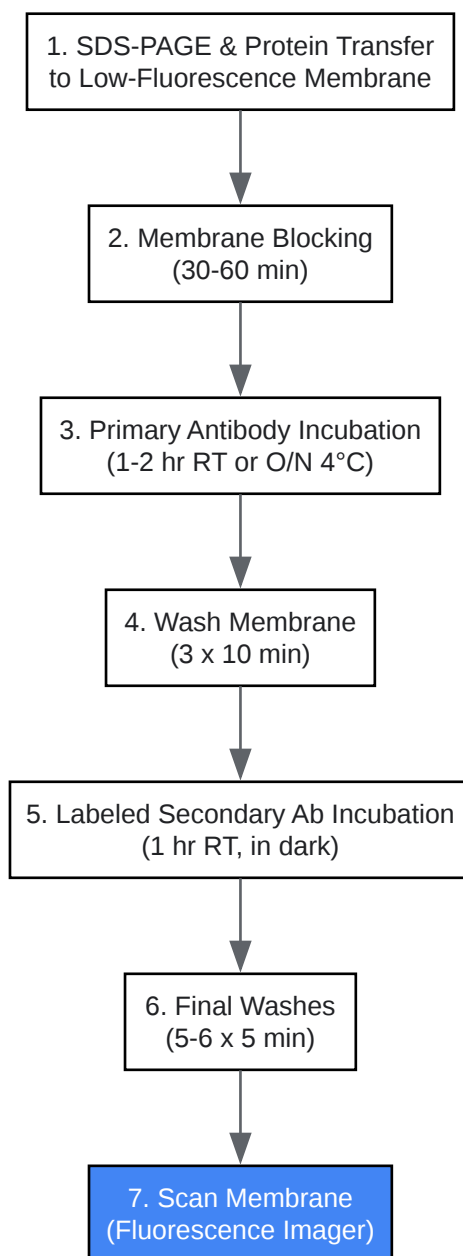
- If the primary antibody was not labeled, dilute the AF 568-labeled secondary antibody in fresh blocking buffer.
- Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with gentle agitation, protected from light.[\[12\]](#)
- Final Washes:
 - Remove the secondary antibody solution.
 - Wash the membrane at least 5 times for 5 minutes each with wash buffer to ensure removal of unbound antibody and reduce background noise.[\[10\]](#)[\[12\]](#) This step is critical for achieving a good signal-to-noise ratio.
- Imaging:
 - Rinse the blot once in buffer without detergent.[\[10\]](#)
 - The membrane can be imaged while wet or after drying.[\[10\]](#)[\[12\]](#)
 - Scan the membrane using a fluorescence imaging system equipped with appropriate filters for AF 568 (Excitation: ~578 nm / Emission: ~602 nm).

Visualizations



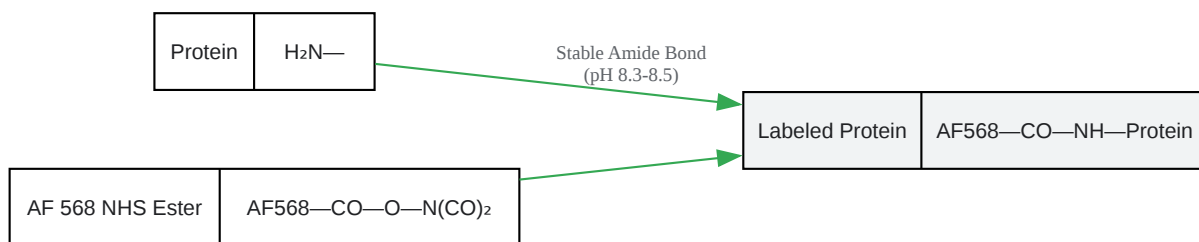
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Caption: Workflow for labeling an antibody with **AF 568 NHS ester**.



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Caption: General workflow for a fluorescent Western blot experiment.



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Caption: Reaction of **AF 568 NHS ester** with a protein's primary amine.

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